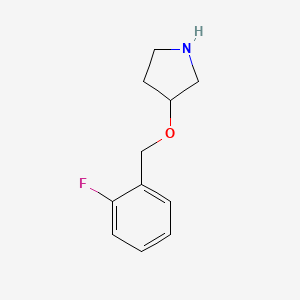

3-((2-Fluorobenzyl)oxy)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-fluorophenyl)methoxy]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10/h1-4,10,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSIQXJACPTWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorine and Pyrrolidine Medicinal Chemistry Research

The incorporation of a pyrrolidine (B122466) ring and a fluorine atom positions 3-((2-Fluorobenzyl)oxy)pyrrolidine at the intersection of two highly fruitful areas of medicinal chemistry research. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a prevalent feature in a multitude of biologically active compounds and approved drugs. Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a drug candidate, affecting its binding affinity and efficacy. nih.gov

Hypothesized Research Avenues for 3 2 Fluorobenzyl Oxy Pyrrolidine

Stereoselective Synthesis of the Pyrrolidine Core

The chiral 3-hydroxypyrrolidine scaffold is the cornerstone for the synthesis of the target compound. Its preparation in an enantiomerically pure form is paramount and is achieved through several distinct strategic approaches.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.netnih.gov This strategy leverages the inherent chirality of the starting material to construct the desired chiral pyrrolidine ring.

One established method begins with natural L-malic acid. google.com The synthesis involves a condensation reaction between L-malic acid and benzylamine, followed by reduction with a strong reducing agent to form N-benzyl-3-hydroxypyrrolidine. google.com While effective, this route can sometimes be complex and result in modest yields, which has prompted the development of alternative chiral pool strategies. google.com

Another prominent chiral pool starting material is L-serine. The synthesis can proceed via an amino aldehyde derived from L-serine, which undergoes highly stereoselective nucleophilic addition. The resulting intermediate is then subjected to a ring-closing metathesis (RCM) reaction, a powerful tool for heterocycle formation, to construct the pyrrolidine ring system with the hydroxyl group correctly positioned. researchgate.net

Asymmetric Catalysis in Pyrrolidine Annulation Reactions

Asymmetric catalysis offers a powerful alternative to chiral pool methods, constructing the chiral pyrrolidine ring from achiral or prochiral acyclic precursors through the action of a chiral catalyst. mdpi.comnih.gov These methods, known as annulation reactions, build the ring in a single or cascaded synthetic operation.

Organocatalytic asymmetric cascade reactions have been successfully developed for synthesizing highly substituted pyrrolidines. rsc.org For instance, a Michael-alkylation cascade between an N-protected aminomethyl enone and a suitable Michael acceptor, catalyzed by a cinchona alkaloid-derived bifunctional catalyst, can generate the pyrrolidine ring with high diastereo- and enantioselectivity. rsc.org The functional groups installed during this process can then be chemically manipulated to yield the 3-hydroxy substituent.

Another significant strategy is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.org In this approach, a metal catalyst, often copper- or silver-based, coordinates with a chiral ligand. This complex then directs the cycloaddition of an iminoester (an azomethine ylide precursor) and an electron-deficient alkene. This method allows for the direct formation of the pyrrolidine ring with precise control over multiple stereocenters. rsc.org

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination involves the formation of an imine or enamine from an acyclic precursor, which is then reduced in a stereoselective manner to form the chiral amine within the pyrrolidine ring. masterorganicchemistry.comyoutube.com This cyclization is often the key stereochemistry-determining step.

A particularly effective modern approach is the use of biocatalysis. Ketoreductase (KRED) enzymes can perform dynamic kinetic reductions on cyclic β-ketoesters. sci-hub.se In this process, a racemic ketoester is subjected to reduction by a specific KRED. One enantiomer of the starting material is reduced rapidly, while the other is epimerized back to the racemate, allowing for the theoretical conversion of the entire starting material into a single stereoisomer of the product. This method yields 3-hydroxypyrrolidine derivatives with exceptional diastereo- and enantioselectivity under mild, environmentally benign conditions. sci-hub.se

The following table summarizes and compares these stereoselective strategies for forming the pyrrolidine core.

Table 1: Comparison of Synthetic Strategies for the Chiral Pyrrolidine Core

| Methodology | Starting Materials | Key Transformation | Advantages | Reported Selectivity | References |

|---|---|---|---|---|---|

| Chiral Pool | L-Malic Acid, L-Serine | Utilization of inherent chirality | Readily available, inexpensive starting materials. | Inherited from starting material. | google.com, researchgate.net |

| Asymmetric Catalysis | Acyclic imines and alkenes | 1,3-Dipolar Cycloaddition | High atom economy, direct ring formation. | High diastereo- and enantioselectivity. | rsc.org, rsc.org |

| Enzymatic Reduction | Cyclic β-ketoesters | Dynamic Kinetic Reduction | Exceptional stereoselectivity, mild conditions, scalable. | >99% de, >99% ee | sci-hub.se |

Introduction of the 2-Fluorobenzyl Moiety

Once the chiral N-protected 3-hydroxypyrrolidine is obtained, the final key step is the attachment of the 2-fluorobenzyl group via an ether linkage.

Optimization of Alkylation and Coupling Reactions

Several factors are critical for optimizing the Williamson ether synthesis to maximize yield and minimize side reactions.

Nitrogen Protection: The pyrrolidine nitrogen is a competing nucleophile and can undergo N-alkylation with the 2-fluorobenzyl halide. To prevent this, the nitrogen must be protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the etherification and effectively deactivates the nitrogen nucleophilicity. nih.gov

Phase-Transfer Catalysis: For industrial-scale synthesis, phase-transfer catalysis (PTC) can be employed to improve reaction efficiency. google.com This technique uses a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the alkoxide from an aqueous or solid phase into the organic phase containing the alkyl halide, thereby accelerating the reaction rate and often allowing for milder conditions. youtube.com

Leaving Group and Reaction Conditions: The choice of leaving group on the benzyl electrophile influences reaction rates. For an SN2 reaction, the reactivity order is generally I > Br > Cl > F. chem-station.com Therefore, 2-fluorobenzyl bromide is often preferred over the chloride for higher reactivity. The reaction is sensitive to steric hindrance, but this is not a major issue with a primary benzylic halide. masterorganicchemistry.com Careful control of temperature and reaction time is necessary to prevent potential side reactions and ensure complete conversion.

The following table outlines typical conditions for the etherification step.

Table 2: Typical Conditions for Williamson Ether Synthesis of this compound

| Parameter | Condition | Purpose | References |

|---|---|---|---|

| Substrate | N-Boc-3-hydroxypyrrolidine | Chiral alcohol with protected nitrogen. | nih.gov |

| Electrophile | 2-Fluorobenzyl bromide | Provides the 2-fluorobenzyl moiety. | chem-station.com |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the nucleophilic alkoxide. | masterorganicchemistry.com |

| Solvent | DMF, THF, Acetonitrile (B52724) | Polar aprotic solvent to facilitate SN2 reaction. | chem-station.com, jk-sci.com |

| Temperature | 25 - 100 °C | Provides sufficient energy for reaction while minimizing side products. | byjus.com |

| Catalyst (optional) | Quaternary Ammonium Salt | Phase-transfer catalyst to increase reaction rate. | google.com, youtube.com |

Strategic Fluorination Techniques for Benzyl Ring Modification

The incorporation of a fluorine atom onto the benzyl ring is a critical step in the synthesis of this compound. The unique properties of fluorine, such as its high electronegativity and small size, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Two primary strategies are employed for this purpose: late-stage fluorination and precursor-based fluorine incorporation.

Late-stage fluorination involves the introduction of the fluorine atom at a later stage of the synthetic sequence, often on a complex molecule that already possesses the desired core structure. mpg.deacs.org This approach is particularly valuable for the rapid generation of fluorinated analogues of existing compounds for structure-activity relationship studies. acs.org

Electrophilic fluorinating reagents are commonly used for the direct fluorination of aromatic C-H bonds. alfa-chemistry.comwikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are popular choices due to their stability, ease of handling, and effectiveness in fluorinating electron-rich aromatic compounds. alfa-chemistry.comwikipedia.org The reaction mechanism typically proceeds through a polar SEAr (electrophilic aromatic substitution) pathway. researchgate.net The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the fluorination, favoring the desired ortho-substituted product. rsc.org For instance, transition metal catalysis, including palladium- and manganese-based systems, has been explored to achieve site-selective C-H fluorination. rsc.orgmpg.de

Another emerging technique is the use of nucleophilic fluoride (B91410) sources, such as [¹⁸F]fluoride, which is particularly relevant for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. nih.gov This method often requires a catalyst to facilitate the fluorination of unactivated C-H bonds. nih.gov

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent Name | Chemical Name | Key Features |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High thermal stability, low toxicity, strong oxidizing properties. alfa-chemistry.com |

| NFSI | N-Fluorobenzenesulfonimide | Economical, stable, and soluble in various organic solvents. alfa-chemistry.comwikipedia.org |

| NFTh | N-Fluoropyridinium triflate | Highly effective and versatile for fluorinating aromatic rings and other functional groups. alfa-chemistry.com |

This table provides a summary of common electrophilic fluorinating reagents and their key characteristics.

An alternative and often more traditional approach is to start with a precursor that already contains the fluorine atom. This method offers greater control over the position of the fluorine atom and can be more amenable to large-scale synthesis. The synthesis of this compound via this route would typically begin with a commercially available fluorinated starting material like 2-fluorobenzaldehyde (B47322) or 2-fluorobenzyl alcohol.

The synthesis of 2-fluorobenzaldehyde can be achieved through various methods, including the oxidation of 2-fluorobenzyl alcohol. sigmaaldrich.com Alternatively, it can be synthesized from 1-bromo-4-fluorobenzene (B142099) through a sequence involving lithiation and formylation. Another route involves the halogen exchange reaction of 2-chlorobenzaldehyde (B119727) with potassium fluoride, often in the presence of a phase-transfer catalyst. google.com

Once 2-fluorobenzaldehyde is obtained, it can be reduced to 2-fluorobenzyl alcohol. sigmaaldrich.com This alcohol can then be used in the subsequent etherification step to form the target molecule. The synthesis of fluorobenzyl alcohols can also be achieved by reducing the corresponding fluorinated benzonitrile (B105546) derivatives. google.com

Table 2: Synthetic Routes to Key Fluorinated Precursors

| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference |

| 2-Fluorobenzaldehyde | 2-Fluorobenzyl alcohol | Graphite oxide, ultrasonic irradiation | sigmaaldrich.com |

| 2-Fluorobenzaldehyde | 1-Bromo-4-fluorobenzene | n-BuLi, THF, methyl formate | |

| 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde | Potassium fluoride, phase-transfer catalyst | google.com |

| 2-Fluorobenzyl alcohol | 2-Fluorobenzaldehyde | Reducing agent (e.g., NaBH₄) | sigmaaldrich.com |

| 2-Fluorobenzyl alcohol | 2-Fluorobenzonitrile | Reduction reaction | google.com |

This table outlines various synthetic pathways to obtain key fluorinated precursors for the synthesis of this compound.

Synthesis of Stereoisomers and Diastereomers of this compound

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The synthesis of specific stereoisomers is often crucial for biological activity. nih.gov This requires stereocontrolled synthetic methods.

When a chiral pyrrolidinol is used as a starting material, the formation of the ether linkage with 2-fluorobenzyl bromide can lead to the formation of diastereomers. Achieving high diastereoselectivity in this Williamson ether synthesis is a key challenge. The choice of base, solvent, and reaction temperature can significantly influence the diastereomeric ratio of the product.

One strategy to control stereochemistry is to use a chiral auxiliary on the pyrrolidine nitrogen. researchgate.net Another approach involves the use of N-alkoxyl templates, where intramolecular cyclization of N-alkoxyl amines can lead to the stereoselective formation of substituted pyrrolidines. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions can be employed for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines, which can be further modified. nih.gov

Once a mixture of stereoisomers is synthesized, their separation and characterization are essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for the separation of enantiomers and diastereomers. researchgate.netmdpi.comrsc.org The choice of the chiral column and the mobile phase composition are critical for achieving good resolution. researchgate.netrsc.org For instance, cellulose-based chiral stationary phases have proven effective for the separation of pyrrolidin-2-one enantiomers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of diastereomers. nih.gov Techniques such as 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) can be used to distinguish between equilibrating diastereomers. nih.govacs.org The determination of the diastereomeric ratio can be achieved by careful integration of well-resolved signals in the ¹H NMR spectrum. researchgate.net In cases of significant signal overlap, band-selective pure shift NMR methods can be employed to simplify the spectrum and improve the accuracy of quantification. rsc.org For unambiguous structure determination, X-ray crystallography can be used to establish the absolute configuration of a single crystal of a pure stereoisomer.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. ontosight.ai This includes the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.

In the context of synthesizing this compound, several green chemistry approaches can be considered. The use of phase-transfer catalysis (PTC) for the etherification step is a notable example. acs.orgacs.orgwikipedia.org PTC allows the reaction to be carried out in a two-phase system, often using water as one of the phases, which reduces the need for anhydrous and potentially hazardous organic solvents. acs.orgacs.orgwikipedia.orgdalalinstitute.com

Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is a key site for synthetic elaboration, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical and pharmacological properties.

Amide and Carboxamide Formation

The nucleophilic nitrogen of the pyrrolidine ring readily participates in amide and carboxamide bond formation with a variety of carboxylic acids and their derivatives. This transformation is a cornerstone of medicinal chemistry, enabling the linkage of the pyrrolidine core to other pharmacophoric fragments. The reaction typically proceeds via activation of the carboxylic acid partner using standard coupling reagents.

Commonly employed methods for the synthesis of amides from pyrrolidine derivatives involve the use of coupling agents such as carbodiimides (e.g., DCC, EDCI) in the presence of an activating agent like HOBt or HOAt to form an active ester in situ, which is then readily attacked by the pyrrolidine nitrogen. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or acyl fluoride, which then reacts directly with the pyrrolidine. youtube.com The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and minimize side reactions.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of the pyrrolidine nitrogen suggests that it would readily undergo these transformations. For instance, in the synthesis of various bioactive molecules, substituted pyrrolidines are routinely coupled with a wide range of carboxylic acids to generate amide libraries for structure-activity relationship (SAR) studies. google.comnih.gov

Table 1: Representative Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Agent | Typical Solvent |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | 1-Hydroxy-7-azabenzotriazole (HOAt) | Dimethylformamide (DMF) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | N/A | Acetonitrile (MeCN) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) | N/A | Dimethylformamide (DMF) |

Alkylation and Acylation Reactions

The pyrrolidine nitrogen can be functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups, which can alter the basicity, lipophilicity, and steric profile of the molecule. These reactions are typically achieved by treating the pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions. For less reactive alkylating agents, more forcing conditions may be required.

N-acylation, the introduction of an acyl group, is another fundamental transformation. It is commonly performed using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. This reaction is generally high-yielding and provides stable amide products. The electronic and steric properties of the acylating agent can influence the reaction rate and yield.

A modern approach to N-alkylation involves a radical strategy, which can be particularly useful for coupling with unactivated alkyl halides. This method utilizes an amine-borane complex and copper catalysis under oxidative conditions to generate alkyl radicals that then couple with the amide. google.com

Heterocyclic Annulation at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen of this compound can serve as a nucleophilic center for the construction of fused heterocyclic ring systems. These annulation reactions significantly increase the structural complexity and can lead to novel scaffolds with unique biological activities.

One common strategy involves the reaction of the pyrrolidine with bifunctional electrophiles. For example, reaction with a molecule containing both a good leaving group and a carbonyl group can lead to the formation of a new ring fused to the pyrrolidine. Another approach is the use of cycloaddition reactions. For instance, the pyrrolidine nitrogen can act as the nucleophilic component in a [3+2] or other cycloaddition reaction to form a new five-membered or larger ring. researchgate.net The synthesis of various fused N-heterocycles, such as indolizidines and quinolizidines, often utilizes the nucleophilicity of the pyrrolidine nitrogen in intramolecular cyclization reactions. dntb.gov.ua

Modifications on the Pyrrolidine Ring System

Beyond functionalization of the nitrogen atom, the pyrrolidine ring itself can be modified, influencing its conformation and reactivity.

Substituent Effects on Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted conformations, a phenomenon known as pseudorotation. pageplace.de The substituents on the ring play a crucial role in determining the preferred conformation. The 3-((2-fluorobenzyl)oxy) group in the target molecule is expected to have a significant impact on the ring's conformational preference.

Table 2: General Conformational Preferences of Substituted Pyrrolidines

| Substituent Position | Substituent Type | Preferred Conformation | Reference |

| 4 | Electron-withdrawing (trans) | Cγ-exo | google.com |

| 4 | Electron-withdrawing (cis) | Cγ-endo | google.com |

| 3 | Methyl (cis) | Cγ-endo | |

| 3 | Bulky group | Pseudo-equatorial | Inferred |

Oxidation and Reduction Potentials of the Ring

The pyrrolidine ring can undergo oxidation and reduction reactions, although it is generally considered a stable saturated heterocycle. Oxidation of the pyrrolidine ring typically occurs at the carbon atom alpha to the nitrogen, leading to the formation of a lactam (an amide within a cyclic system). youtube.com This transformation can be achieved using various oxidizing agents. Electrochemical methods, such as the Shono oxidation, provide a selective means to achieve this transformation under mild conditions.

Reduction of the pyrrolidine ring itself is less common as it is already a saturated system. However, if the ring contains unsaturation, for example in a pyrroline (B1223166) derivative, it can be reduced to the corresponding pyrrolidine using catalytic hydrogenation. The substituents on the ring can influence the stereochemical outcome of such reductions. For this compound, any reduction reactions would likely target other functional groups, such as the benzyl ether, under specific conditions, leaving the pyrrolidine ring intact.

Transformations on the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is a key structural element that influences the molecule's interaction with biological targets and its metabolic stability. The presence of the fluorine atom and the benzylic ether linkage dictates the types of chemical transformations that can be successfully employed.

The aromatic ring of the 2-fluorobenzyl moiety is amenable to electrophilic aromatic substitution (EAS) reactions, although the substitution pattern is governed by the directing effects of the existing substituents: the fluorine atom and the benzyloxy-pyrrolidine group.

Fluorine is an ortho-, para-directing deactivator. The deactivating nature arises from its high electronegativity, which withdraws electron density from the ring inductively. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The -OCH₂-pyrrolidine group, being an ether, is an activating ortho-, para-director due to the resonance contribution of the oxygen's lone pairs.

In the case of this compound, the directing effects of the fluorine and the ether group are synergistic to some extent. The positions ortho and para to the ether group are activated. The fluorine at the 2-position will direct incoming electrophiles to its ortho (position 3) and para (position 5) positions. The benzyloxy group at position 1 will direct to its ortho (positions 2 and 6) and para (position 4) positions. The combined effect would likely favor substitution at positions 4 and 6, which are para and ortho to the activating ether group, respectively, and meta and ortho to the deactivating fluorine atom.

Plausible Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with nitric acid in the presence of sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives, predominantly at the 4- and 6-positions of the fluorobenzyl ring.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom, again likely at the 4- and 6-positions.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction would likely proceed at the less sterically hindered 4-position.

Friedel-Crafts Alkylation: Alkylation can be performed with an alkyl halide and a Lewis acid. However, this reaction is prone to polyalkylation and carbocation rearrangements.

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-((2-Fluoro-4-nitrobenzyl)oxy)pyrrolidine, 3-((2-Fluoro-6-nitrobenzyl)oxy)pyrrolidine |

| Bromination | Br₂, FeBr₃ | 3-((4-Bromo-2-fluorobenzyl)oxy)pyrrolidine, 3-((6-Bromo-2-fluorobenzyl)oxy)pyrrolidine |

| Acylation | CH₃COCl, AlCl₃ | 3-((4-Acetyl-2-fluorobenzyl)oxy)pyrrolidine |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) on the 2-fluorobenzyl ring is less likely due to the presence of the electron-donating ether group, which deactivates the ring towards nucleophilic attack. However, if additional strong electron-withdrawing groups were introduced onto the ring (e.g., via nitration), subsequent SNAr reactions could become feasible.

The 2-fluorobenzyl moiety can be modified to incorporate linkers for conjugation to other molecules, such as proteins or reporter labels. This is a common strategy in drug discovery to create targeted therapies or diagnostic agents.

One approach involves the functionalization of the benzyl group itself. For instance, introducing a functional group handle, such as a carboxylic acid or an amine, onto the aromatic ring via electrophilic substitution provides a point of attachment for a linker.

Synthetic Strategies for Linker Attachment:

Functionalization of the Aromatic Ring:

Formylation followed by oxidation: A formyl group can be introduced at the 4-position via the Vilsmeier-Haack reaction, followed by oxidation to a carboxylic acid. This acid can then be coupled to an amine-containing linker using standard peptide coupling reagents (e.g., EDC, HOBt).

Nitration followed by reduction: Nitration at the 4-position, as described previously, can be followed by reduction of the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂). This amine can then be acylated with a linker containing a carboxylic acid.

Cleavage and Re-formation of the Ether Linkage: While more synthetically demanding, the ether bond could be cleaved (e.g., using BBr₃) to liberate 2-fluorobenzyl alcohol and the 3-hydroxypyrrolidine derivative. The 2-fluorobenzyl alcohol could then be modified to include a linker before being re-coupled to the pyrrolidine ring.

| Linker Type | Functional Group on Benzyl Moiety | Coupling Chemistry |

| Amine-terminated Linker | Carboxylic Acid | Amide bond formation (e.g., EDC/NHS) |

| Carboxylic acid-terminated Linker | Amine | Amide bond formation (e.g., acyl chloride) |

| Thiol-reactive Linker (e.g., Maleimide) | Amine | Acylation with a maleimide-containing reagent |

This table outlines potential strategies for attaching linkers to the 2-fluorobenzyl moiety.

Exploration of Metabolite-Inspired Derivatives (Pre-clinical Focus)

Potential metabolic pathways for this compound include:

Aromatic Hydroxylation: Cytochrome P450 enzymes can hydroxylate the fluorobenzyl ring, typically at positions para to the activating ether group (position 4) or at less sterically hindered positions. This would lead to phenolic derivatives.

O-Dealkylation: Cleavage of the benzylic ether bond would yield 2-fluorobenzyl alcohol and 3-hydroxypyrrolidine. The 2-fluorobenzyl alcohol could be further oxidized to 2-fluorobenzoic acid.

N-Dealkylation (if N-substituted pyrrolidine): If the pyrrolidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo oxidation to form various hydroxylated or lactam derivatives.

Synthesis of Potential Metabolites:

Hydroxylated Derivatives: The synthesis of a hydroxylated derivative, such as 3-((2-fluoro-4-hydroxybenzyl)oxy)pyrrolidine, could be achieved by starting with a protected 2-fluoro-4-hydroxybenzaldehyde, followed by reduction to the alcohol, coupling to the pyrrolidine, and deprotection.

2-Fluorobenzoic Acid Derivative: A derivative resulting from O-dealkylation and subsequent oxidation could be synthesized by coupling 2-fluorobenzoic acid to a modified pyrrolidine scaffold.

The synthesis and pre-clinical evaluation of these potential metabolites are essential to build a comprehensive understanding of the compound's in vivo behavior.

| Potential Metabolite | Metabolic Pathway | Potential for Biological Activity |

| 3-((2-Fluoro-4-hydroxybenzyl)oxy)pyrrolidine | Aromatic Hydroxylation | May retain or have altered receptor affinity |

| 2-Fluorobenzoic acid | O-Dealkylation and Oxidation | Likely inactive as binding to the original target would be lost |

| 3-Hydroxypyrrolidine | O-Dealkylation | Likely inactive as binding to the original target would be lost |

This table summarizes potential metabolites and their origins, providing a basis for further pre-clinical investigation.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Pyrrolidine (B122466) Ring Stereochemistry on Biological Interactions

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and stereochemical complexity. nih.gov The stereochemistry at the C3-position of the 3-((2-fluorobenzyl)oxy)pyrrolidine is a critical determinant of its biological interactions. The spatial orientation of the (2-fluorobenzyl)oxy substituent significantly impacts how the molecule fits into a protein's binding pocket.

Biological systems, particularly receptors and enzymes, are chiral environments. acs.org Consequently, they can differentiate between stereoisomers, often leading to one enantiomer having significantly higher affinity or a different pharmacological profile than the other. nih.govacs.org For pyrrolidine-containing compounds, the specific arrangement of substituents dictates the binding mode. For example, studies on other chiral pyrrolidine derivatives have shown that different stereoisomers can result in varied biological outcomes due to distinct binding orientations within a target protein. nih.gov The puckering of the pyrrolidine ring, which can be influenced by substituents, also affects the three-dimensional shape of the molecule and its ability to engage in optimal interactions with a biological target. nih.gov

| Stereochemical Feature | Impact on Biological Interaction | Research Finding Summary |

| Chirality at C3 | Determines enantioselective binding to target proteins. | One enantiomer may exhibit significantly higher potency or a different activity profile compared to its mirror image. nih.govacs.org |

| Ring Pucker | Influences the 3D conformation and spatial orientation of substituents. | The preferred endo or exo pucker of the ring can be controlled by substituents, affecting the overall shape and fit within a binding site. nih.gov |

| Relative Stereochemistry | In di-substituted pyrrolidines, cis vs. trans isomers can adopt different overall conformations. | A cis-3,4-diphenylpyrrolidine scaffold, for instance, can force a molecule into a "U-shape," which is beneficial for specific receptor interactions. nih.gov |

Role of the 2-Fluorobenzyl Group in Molecular Recognition

The 2-fluorobenzyl group is a crucial component that contributes to the molecule's binding affinity through a combination of electronic and steric interactions.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. tandfonline.com The fluorine atom at the 2-position (ortho) of the benzyl (B1604629) ring has several profound effects. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can alter the acidity (pKa) of nearby functional groups and the electron distribution of the aromatic ring. tandfonline.commdpi.com This change in electronic properties can influence hydrogen bonding capabilities and other non-covalent interactions with a target protein. nih.gov

Furthermore, the small size of the fluorine atom (van der Waals radius of 1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), often without creating significant steric hindrance. tandfonline.com However, its presence can lead to unique interactions, such as C–F···H hydrogen bonds and dipole-dipole interactions, which can stabilize the ligand-receptor complex. acs.org The position of the fluorine is critical; substitution at different points on the phenyl ring can lead to dramatic changes in biological activity, highlighting the importance of precise placement for optimal interaction. nih.gov

| Feature of 2-Fluoro Substituent | Influence on Molecular Recognition |

| High Electronegativity | Alters the electronic distribution of the benzyl ring and can lower the pKa of nearby basic groups, potentially improving bioavailability. tandfonline.commdpi.com |

| Small van der Waals Radius | Often allows for substitution without introducing significant steric clash, acting as a hydrogen isostere. tandfonline.com |

| Unique Bonding | Can participate in favorable non-covalent interactions such as C–F···H bonds and dipole-dipole interactions, enhancing binding affinity. acs.org |

| Metabolic Stability | The carbon-fluorine bond is very strong, and its presence can block metabolically labile sites, increasing the half-life of the compound. nih.gov |

The ether linkage connecting the pyrrolidine ring and the 2-fluorobenzyl group provides a specific geometry and degree of flexibility. Ethers are weak σ-donors and their oxygen atom is nearly trigonal planar in complexes. wikipedia.org This linkage is not merely a passive spacer; its conformational preferences and rotational freedom are important for positioning the aromatic ring correctly within the binding site. academie-sciences.fr While flexible, the bond angles and torsional potentials of the ether linkage constrain the possible orientations of the benzyl group relative to the pyrrolidine core. This constrained flexibility can be advantageous, reducing the entropic penalty upon binding to a receptor. mdpi.com The geometry of this linker ensures that the 2-fluorobenzyl moiety can adopt an optimal conformation for key interactions, such as pi-stacking or hydrophobic interactions, with amino acid residues in the target protein.

Substituent Effects at the Pyrrolidine C3-position

The nature of the substituent at the C3-position of the pyrrolidine ring is a primary determinant of the compound's activity and selectivity. In the parent compound, this is the (2-fluorobenzyl)oxy group. Structure-activity relationship studies on related pyrrolidine derivatives often reveal that both the size and electronic nature of the C3-substituent are critical. For instance, in some classes of compounds, replacing a phenyl group with a fluorophenyl group at this position has been shown to enhance potency. nih.gov

Modifications at this position can influence:

Binding Affinity: Introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or halogen bonds can increase affinity.

Selectivity: Fine-tuning the size and shape of the substituent can exploit subtle differences between the binding sites of related proteins, leading to improved selectivity.

| Modification at C3 | Predicted Effect on Activity | Rationale |

| Varying Aryl Substitution | Modulated potency and selectivity | Different substitution patterns (e.g., chloro, methyl) on the benzyl ring would alter electronic and steric interactions. nih.gov |

| Replacing Benzyl with Aliphatic Groups | Likely decreased potency | Removal of the aromatic ring would eliminate key pi-stacking or hydrophobic interactions. nih.gov |

| Altering the Linker | Changed binding geometry and potency | Replacing the ether with an amide or other functional group would alter bond angles, flexibility, and hydrogen bonding capacity. nih.gov |

Modifications at the Pyrrolidine Nitrogen (N1) for Enhanced Activity

The secondary amine of the pyrrolidine ring is another key site for modification. The nitrogen atom's basicity and its potential to act as a hydrogen bond donor or acceptor are significant for receptor interactions. nih.gov Modifying the N1 position with different substituents is a common strategy to enhance activity, selectivity, and pharmacokinetic properties. For example, N-methylation or the introduction of larger alkyl or aryl groups can alter a compound's lipophilicity, membrane permeability, and metabolic stability. acs.org In some inhibitor classes, replacing a piperazine (B1678402) moiety with a prolinol (a pyrrolidine derivative) has been shown to maintain or improve potency by establishing new, favorable interactions, such as salt bridges with acidic residues like glutamate (B1630785) in the binding pocket. acs.org Such modifications can also improve cellular potency by affecting properties like efflux ratios. acs.org

Design Strategies for Selective Ligands and Molecular Probes

The SAR knowledge derived from analogs of this compound provides a roadmap for designing novel molecules with tailored properties. The goal is often to create highly selective ligands that interact with a specific biological target, minimizing off-target effects. nih.govebi.ac.uk

Key design strategies include:

Scaffold-Based Design: Using the 3-(benzyloxy)pyrrolidine (B2980856) core as a foundational scaffold, chemists can systematically introduce modifications at the key positions (N1, C3-substituent) to optimize interactions. nih.govmdpi.com This approach allows for the creation of a library of related compounds for screening.

Structure-Guided Design: If the three-dimensional structure of the target protein is known, computational modeling and docking studies can be used to predict which modifications will lead to enhanced binding affinity and selectivity. This allows for a more rational approach to ligand design.

Development of Molecular Probes: The scaffold can be adapted to create molecular probes for research purposes. nih.gov This is achieved by incorporating a reporter group, such as a fluorophore or a radiolabel, into the molecule. nih.gov For example, a fluorescent dye could be attached via a linker to a non-critical position on the scaffold, creating a tool to visualize and quantify receptor-ligand interactions in living cells. nih.govacs.org The design of such probes must balance the pharmacological properties of the ligand with the photophysical requirements of the fluorophore. nih.gov

Biochemical and Pharmacological Investigations Pre Clinical/in Vitro/in Vivo Mechanisms

Target Identification and Validation Approaches

Identifying the molecular targets of a compound is a critical first step in understanding its mechanism of action. Several powerful techniques can be employed for this purpose.

Affinity Proteomics and Chemical Probe Development

Affinity proteomics is a key strategy for identifying the protein binding partners of a small molecule. This approach would involve synthesizing a derivative of 3-((2-Fluorobenzyl)oxy)pyrrolidine to create a chemical probe. This probe would typically incorporate a reactive group for covalent cross-linking to its target proteins and a tag (like biotin (B1667282) or an alkyne) for enrichment and subsequent identification by mass spectrometry. nih.govnih.gov For instance, a diazirine group could be introduced for photo-affinity labeling, allowing for light-induced covalent bond formation with interacting proteins in a cellular lysate or even in living cells. nih.govnih.gov The development of such probes, derived from compounds like lapatinib, has successfully identified protein targets and off-targets. nih.gov

Forward and Reverse Chemical Genetics Approaches

Chemical genetics utilizes small molecules to perturb protein function, offering insights into biological pathways. In a forward chemical genetics screen, a library of compounds, which could include this compound, would be tested for their ability to produce a specific phenotype in cells or an organism. Once a "hit" is identified, subsequent studies would focus on identifying the protein target responsible for the observed effect.

Conversely, a reverse chemical genetics approach would start with a hypothesized target. Based on the structural similarity of this compound to known ligands, a panel of putative targets (e.g., a family of receptors or enzymes) would be selected. The compound would then be screened against these targets to determine if it has any activity.

Mechanistic Studies of Biological Activity (In vitro Cellular Models)

Once a potential target is identified, in vitro assays are crucial for characterizing the compound's biological activity at the cellular level.

Enzyme Inhibition Assays and Kinetic Characterization

If this compound is hypothesized to be an enzyme inhibitor, a variety of in vitro assays can be used to confirm and characterize this activity. A common approach is to measure the rate of an enzymatic reaction in the presence and absence of the compound. For example, a malachite green assay could be used to quantify the release of phosphate (B84403) by a kinase or ATPase. nih.gov

Kinetic studies would then be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). This data is essential for understanding the potency and mode of action of the inhibitor.

Table 1: Illustrative Data from a Hypothetical Enzyme Inhibition Assay

| Enzyme Target | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| Kinase A | 0.1 | 15 ± 2.1 | 5.2 |

| 1 | 48 ± 3.5 | ||

| 10 | 85 ± 1.8 | ||

| Protease B | 0.1 | 5 ± 1.2 | > 100 |

| 1 | 12 ± 2.0 | ||

| 10 | 25 ± 3.1 |

This table presents hypothetical data to illustrate the type of results obtained from enzyme inhibition screening.

Receptor Binding and Functional Assays (e.g., Agonism/Antagonism)

To investigate the potential interaction of this compound with a specific receptor, radioligand binding assays are a standard method. nih.govupenn.edusigmaaldrich.com These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor, providing information about its binding affinity (Kᵢ).

Following the confirmation of binding, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. nih.govnih.gov For GPCRs, this can be assessed by measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

Table 2: Illustrative Data from a Hypothetical Receptor Binding and Functional Assay

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity | EC₅₀/IC₅₀ (nM) |

| GPCR X | 150 | Agonist | 350 |

| GPCR Y | 85 | Antagonist | 120 |

| Ion Channel Z | > 10,000 | No significant activity | - |

This table presents hypothetical data to illustrate the type of results obtained from receptor binding and functional assays.

Cellular Pathway Modulation and Downstream Effects

There is currently no publicly available scientific literature or data detailing the specific cellular pathways modulated by this compound or its downstream effects. While the pyrrolidine (B122466) ring is a core structure in many pharmacologically active compounds, the specific effects of the 3-((2-fluorobenzyl)oxy) substitution on cellular signaling have not been documented in published research.

Early-Stage Pharmacological Characterization (In vivo Animal Models, excluding efficacy/safety)

Proof-of-Concept for Target Engagement in vivo

No studies documenting the in vivo target engagement of this compound in animal models have been identified in the public domain. Research demonstrating that the compound reaches and interacts with its intended biological target in a living organism has not been published.

Exploration of Specific Biological Pathways Modulated by the Compound

There is no available research on the specific biological pathways that are modulated by this compound in in vivo animal models.

Ligand Efficiency and Lipophilic Efficiency Assessments

A search of scientific literature did not yield any studies that have calculated or reported the ligand efficiency (LE) or lipophilic efficiency (LLE) of this compound. These metrics are crucial in early-stage drug discovery for optimizing the druglikeness of a compound by relating its potency to its physicochemical properties. The absence of such data indicates a lack of published research on its optimization as a potential drug candidate.

Advanced Computational and in Silico Studies of 3 2 Fluorobenzyl Oxy Pyrrolidine

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the binding affinity and interaction patterns of a ligand with a biological target. nih.gov For 3-((2-Fluorobenzyl)oxy)pyrrolidine, these methods can be used to screen potential protein targets and understand the stability of the resulting ligand-protein complexes.

Research Findings: While specific docking studies on this compound are not extensively published, research on analogous pyrrolidine-containing molecules demonstrates their ability to bind to a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes like topoisomerase. japsonline.combioinformation.netnih.gov Docking studies on similar scaffolds suggest that the key interactions are typically driven by:

Hydrogen Bonding: The pyrrolidine (B122466) nitrogen can act as a hydrogen bond acceptor or, in its protonated state, a donor. The ether oxygen is a potent hydrogen bond acceptor.

Hydrophobic and Aromatic Interactions: The 2-fluorobenzyl group can engage in hydrophobic, π-π stacking, or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. nih.gov The fluorine atom can also participate in specific halogen bonding or other electrostatic interactions.

Van der Waals Contacts: The aliphatic pyrrolidine ring contributes to shape complementarity within the binding site.

An illustrative molecular docking workflow for this compound would involve preparing its 3D structure and docking it into the active sites of a panel of therapeutically relevant proteins. MD simulations, often extending over nanoseconds, can then be used to assess the conformational stability of the predicted binding poses and calculate the binding free energy, providing a more accurate estimation of affinity. nih.govnih.gov

Interactive Table: Illustrative Potential Protein Targets and Predicted Interactions for this compound This table is a hypothetical representation based on the activity of similar pyrrolidine-containing compounds and general principles of molecular docking.

| Potential Protein Target Class | Example Target | Key Interacting Residues (Hypothetical) | Predicted Interaction Types | Predicted Binding Affinity Range (kcal/mol) |

|---|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2 | Asp, Lys, Leu | H-bond with pyrrolidine N/O, Hydrophobic with benzyl (B1604629) | -7.0 to -9.5 |

| Tyrosine Kinases | EGFR | Met, Thr, Leu | H-bond with ether O, π-π stacking with benzyl | -6.5 to -9.0 |

| Dopamine Receptors (GPCR) | D2 Receptor | Asp, Ser, Phe | Ionic/H-bond with protonated N, Aromatic with benzyl | -8.0 to -10.5 |

| Topoisomerases | Topoisomerase I | Asn, Thr, Arg | H-bond network with N and O atoms | -6.0 to -8.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Research Findings: DFT calculations at levels like B3LYP/6-31G(d,p) are standard for optimizing molecular geometry and calculating electronic parameters. epstem.netresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is typically localized on the electron-rich regions, such as the pyrrolidine nitrogen and the benzyl ring, indicating susceptibility to electrophilic attack. The LUMO is generally distributed over the aromatic ring, suggesting sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For this compound, negative potential (red/yellow) would be expected around the electronegative fluorine atom, the ether oxygen, and the pyrrolidine nitrogen, highlighting these areas as sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be found around the hydrogen atoms.

Atomic Charges: Methods like Mulliken population analysis can quantify the partial charge on each atom, further detailing the electronic landscape and predicting sites of interaction.

Interactive Table: Predicted Electronic Properties of this compound via DFT These values are illustrative and represent typical outputs from DFT calculations.

| Electronic Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | High gap suggests good kinetic stability |

| Dipole Moment | ~ 2.5 - 3.5 Debye | Indicates overall molecular polarity |

| MEP Negative Regions | F, O, N atoms | Sites for electrophilic attack and H-bonding |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net A pharmacophore model derived from this compound can be used as a 3D query to perform virtual screening of large chemical databases, facilitating the discovery of new analogs with potentially improved properties. nih.govnih.gov

Research Findings: A ligand-based pharmacophore model for this compound would typically consist of several key features:

Hydrogen Bond Acceptor (HBA): The ether oxygen atom.

Hydrogen Bond Donor/Acceptor (HBD/HBA): The pyrrolidine nitrogen atom (depending on its protonation state).

Aromatic Ring (AR): The fluorinated benzene (B151609) ring.

Hydrophobic (HY): The aliphatic carbons of the pyrrolidine ring and the benzyl group.

The spatial relationship (distances and angles) between these features is critical. Once a robust pharmacophore model is developed and validated, it can be used to rapidly screen millions of compounds. Hits from the virtual screen that match the pharmacophore query can then be subjected to further analysis, such as molecular docking and in vitro testing, to identify novel and structurally diverse lead compounds. nih.gov

Illustrative Pharmacophore Model Features:

Feature 1: Aromatic Ring (AR) - Centered on the fluorobenzyl ring.

Feature 2: Hydrogen Bond Acceptor (HBA) - Located on the ether oxygen.

Feature 3: Cationic/H-Bond Donor (CAT/HBD) - Located on the pyrrolidine nitrogen.

Feature 4: Hydrophobic (HY) - Aliphatic center on the pyrrolidine ring.

In silico ADME Predictions (Absorption, Distribution, Metabolism, Excretion) - excluding human data

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process is crucial to avoid late-stage failures. nih.gov Numerous computational tools, such as SwissADME and ADMET Predictor, use quantitative structure-property relationship (QSPR) models and machine learning to estimate these properties from molecular structure alone. parssilico.comsimulations-plus.com

Research Findings: In silico ADME predictions for this compound provide a profile of its drug-like characteristics. These tools analyze physicochemical descriptors to predict a range of properties. nih.govphytojournal.com

Lipophilicity (LogP): The predicted LogP value indicates the compound's partitioning between octanol (B41247) and water, affecting its solubility and membrane permeability.

Aqueous Solubility (LogS): This predicts how well the compound dissolves in water, which is critical for absorption. phytojournal.com

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: This predicts the compound's ability to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predictions can indicate whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for assessing potential drug-drug interactions.

Drug-Likeness Rules: The compound is evaluated against established rules like Lipinski's Rule of Five, which assess if it possesses properties common to orally active drugs. nih.gov

Interactive Table: Predicted In Silico ADME Profile of this compound This data is generated based on the functionalities of common ADME prediction tools like SwissADME.

| ADME Property | Predicted Value / Classification | Interpretation |

|---|---|---|

| Molecular Weight | 195.23 g/mol | Within drug-like range (<500) |

| Consensus LogP (Lipophilicity) | 1.5 - 2.5 | Good balance between solubility and permeability |

| Aqueous Solubility (LogS) | Moderately Soluble | Sufficient solubility for absorption |

| GI Absorption (non-human) | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Potential to act on CNS targets |

| P-glycoprotein Substrate | No (Predicted) | Not likely to be actively effluxed from cells |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability profile predicted |

Conformational Analysis of the Pyrrolidine Ring and Benzyl Moiety

The three-dimensional conformation of this compound is a key determinant of its biological activity, as it dictates how the molecule fits into a target's binding site. Conformational analysis investigates the molecule's preferred shapes and the energy barriers between them.

Research Findings:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: Cγ-endo (down) and Cγ-exo (up), often described as envelope or twist forms. acs.orgfrontiersin.org The introduction of a bulky substituent at the 3-position, such as the (2-fluorobenzyl)oxy group, is expected to create a strong preference for one pucker over the other to minimize steric hindrance. nih.gov For a 3-substituted pyrrolidine, the substituent generally prefers a pseudo-equatorial position, which in turn locks the ring into a specific endo or exo conformation depending on the stereochemistry. acs.org

Benzyl Moiety and Ether Linkage: The molecule possesses significant flexibility due to several rotatable bonds: the C-O bond of the ether, the O-CH₂ bond, and the CH₂-Aryl bond. The rotational freedom around these bonds allows the 2-fluorobenzyl group to adopt various orientations relative to the pyrrolidine ring. Computational energy scans can map the potential energy surface for these rotations, identifying low-energy, stable conformers. The relative orientation of the fluorobenzyl ring and the pyrrolidine nitrogen is crucial for defining the pharmacophore and achieving optimal target binding.

Interactive Table: Conformational Parameters of this compound This table outlines key conformational aspects that would be investigated in a detailed computational study.

| Molecular Fragment | Conformational Parameter | Description and Significance |

|---|---|---|

| Pyrrolidine Ring | Ring Pucker (Endo vs. Exo) | The bulky 3-substituent likely favors a pseudo-equatorial position, leading to a preferred ring pucker (e.g., Cγ-exo). |

| Ether Linkage | Torsional Angle (C-C-O-C) | Rotation around this bond determines the position of the benzyl group relative to the pyrrolidine ring. |

| Benzyl Group | Torsional Angle (C-O-CH₂-Aryl) | Defines the orientation of the aromatic ring; crucial for π-stacking and hydrophobic interactions. |

| Overall Conformation | Low-Energy Conformers | Multiple stable conformers may exist within a narrow energy range, allowing the molecule to adapt to different binding pockets. |

Analytical and Bioanalytical Methodologies for Research on 3 2 Fluorobenzyl Oxy Pyrrolidine

Spectroscopic Characterization in Research: NMR, Mass Spectrometry, IR

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized batches of 3-((2-Fluorobenzyl)oxy)pyrrolidine. Each technique provides unique and complementary information to verify the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the fluorobenzyl group would appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. The benzylic (OCH₂) protons would present as a singlet or a pair of doublets, while the protons on the pyrrolidine (B122466) ring would exhibit characteristic multiplets in the aliphatic region (δ 2.8-4.5 ppm).

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, eleven distinct signals are expected in the free base form. The aromatic carbons will resonate between δ 115-165 ppm, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF). The ether-linked carbons (benzylic and on the pyrrolidine ring) and the other pyrrolidine carbons will appear in the δ 45-80 ppm range. chemicalbook.comchemicalbook.com

Hypothetical NMR Data for this compound Interactive Data Table: Expected NMR Chemical Shifts (δ ppm)

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 115 - 130 |

| Aromatic C-F | - | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₂ | - | 125 - 130 |

| Benzyl (B1604629) O-CH₂ | ~4.6 | ~70 |

| Pyrrolidine CH-O | ~4.4 | ~78 |

| Pyrrolidine CH₂-N | ~3.0 - 3.4 | ~54 |

| Pyrrolidine CH₂ | ~1.9 - 2.2 | ~35 |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and can help confirm its elemental composition. For this compound (C₁₁H₁₄FNO), the nominal molecular weight is approximately 195.23 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. mdpi.com Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. ESI in positive mode would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 196. The hydrochloride salt form has a molecular weight of approximately 231.69 g/mol . nih.gov Fragmentation patterns in MS/MS experiments can further confirm the structure, often showing a characteristic loss of the 2-fluorobenzyl group (m/z 109). nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. researchgate.netchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrrolidine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C-O-C (ether) | Stretch | 1050 - 1150 |

Chromatographic Purity Analysis and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. A typical method involves reversed-phase chromatography. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure good peak shape for the basic amine. fda.gov Purity is determined by integrating the peak area at a specific UV wavelength (e.g., 254 nm), where the fluorobenzyl group absorbs light.

Gas Chromatography (GC) GC can also be employed for purity analysis, although it may require derivatization. nih.gov The secondary amine of the pyrrolidine ring might require conversion to a less polar derivative (e.g., via acylation) to improve its volatility and chromatographic behavior. The sample is vaporized and separated based on its boiling point and interactions with a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification.

Interactive Data Table: Comparison of Chromatographic Methods for Purity Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and solid stationary phase | Partitioning between a gas mobile phase and liquid/solid stationary phase |

| Stationary Phase | Typically C18 silica | Typically polysiloxane-based |

| Mobile Phase | Acetonitrile/Water mixture | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Suitability | High; ideal for non-volatile, polar compounds | Moderate; may require derivatization for the amine |

Crystallography for Solid-State Structure Elucidation

By diffracting X-rays off a single crystal of the compound, researchers can generate an electron density map from which the exact position of each atom can be determined. This analysis would unambiguously confirm the connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the spatial orientation of the 2-fluorobenzyl group relative to the pyrrolidine ring. Furthermore, crystallographic analysis would elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the pyrrolidine nitrogen, which dictate the crystal packing. researchgate.net

Interactive Data Table: Parameters Obtained from X-Ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z position of every atom in the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-O, C-N, C-F). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other packing interactions. |

Development of Bioanalytical Methods for Pre-clinical Sample Analysis (e.g., LC-MS/MS)

For pre-clinical research, it is crucial to develop sensitive and selective bioanalytical methods to quantify this compound in complex biological matrices such as blood plasma or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, specificity, and throughput. nih.gov

The development of an LC-MS/MS method involves several key steps:

Sample Preparation: The analyte must be extracted from the biological matrix to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov A weak cation-exchange SPE sorbent could be effective for retaining the basic pyrrolidine moiety.

Chromatographic Separation: A fast and efficient separation is typically achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase column. This separates the analyte from any remaining matrix components before it enters the mass spectrometer.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. fda.gov In this mode, the precursor ion (the protonated molecule, [M+H]⁺, at m/z 196) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific, stable product ion is monitored in the third quadrupole. This process provides exceptional selectivity. An internal standard, often a stable isotope-labeled version of the analyte, is used to ensure accurate quantification.

Interactive Data Table: Hypothetical LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| Biological Matrix | Human or animal plasma, tissue homogenate |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| LC Column | C18, < 2.5 µm particle size |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 196.1 ([M+H]⁺) |

| Product Ion (Q3) | A stable fragment, e.g., m/z 88.1 (from pyrrolidine ring fragmentation) |

| Internal Standard | e.g., ³H- or ¹³C-labeled this compound |

Metabolic Pathways and Biotransformation Research Pre Clinical/in Vitro

In vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

No published studies were identified that investigated the in vitro metabolic stability of 3-((2-Fluorobenzyl)oxy)pyrrolidine in common test systems such as human or animal liver microsomes or hepatocytes. This type of research is crucial for predicting the intrinsic clearance of a compound, a key parameter in determining its potential pharmacokinetic profile.

Identification and Structural Elucidation of Metabolites (Animal/In vitro)

There is no available information on the metabolites of this compound that would be formed in animal models or in vitro systems. The identification and structural elucidation of metabolites are essential for understanding the biotransformation pathways of a compound and for identifying any potentially active or toxic metabolites.

Enzyme Kinetics of Metabolic Transformations (e.g., Cytochrome P450 inhibition/induction)

No data exists in the public domain regarding the enzyme kinetics of this compound's metabolism. This includes a lack of information on its potential to inhibit or induce key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. Such studies are critical for assessing the potential for drug-drug interactions.

Species-Specific Metabolic Differences (e.g., Rat vs. Mouse vs. Dog liver microsomes)

A search for comparative metabolic studies of this compound across different species (e.g., rat, mouse, dog) yielded no results. Understanding species-specific differences in metabolism is vital for the appropriate selection of animal models for further preclinical testing and for extrapolating animal data to humans.

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The primary therapeutic application of Iadademstat is in oncology, specifically for relapsed or refractory Acute Myeloid Leukemia (AML). medchemexpress.comgencat.cat Its mechanism of action, the inhibition of LSD1, leads to the differentiation of blast cells and targets the leukemia-propagating stem cell compartment. nih.gov Clinical trials have demonstrated preliminary anti-leukemic activity and a manageable safety profile in this patient population. nih.gov

Future research is expanding the therapeutic potential of this scaffold beyond AML.

Solid Tumors: Iadademstat has shown preclinical efficacy against glioblastoma and SOX2-driven breast cancer stem cells, particularly in luminal-B and HER2-positive subtypes. medchemexpress.comnih.gov This suggests a broader applicability in solid tumors where LSD1 and associated transcription factors like SOX2 are critical for maintaining a cancer stem cell phenotype. nih.gov

Prostate Cancer: Research into other molecules has shown that dual inhibition of EZH2 and LSD1 can have synergistic anti-cancer effects. The development of new derivatives from the 3-((2-Fluorobenzyl)oxy)pyrrolidine scaffold could target this dual-inhibition strategy, with potent activity already observed against prostate cancer cell lines with such compounds. patsnap.com

Non-Oncological Indications: Given the fundamental role of epigenetic regulators like LSD1 in gene expression, future investigations could explore non-cancerous proliferative disorders or other diseases where epigenetic dysregulation is a known factor.

Development of Optimized Analogues with Enhanced Potency and Selectivity

The discovery of Iadademstat is a prime example of successful analogue optimization. However, the this compound core offers extensive opportunities for further refinement to create next-generation inhibitors.

Dual-Target Inhibitors: A promising future direction is the design of single molecules that can inhibit multiple epigenetic targets. For instance, creating dual EZH2/LSD1 inhibitors based on the Iadademstat framework could offer a more potent and synergistic therapeutic effect in certain cancers, such as prostate cancer. patsnap.com

Enhanced Pharmacokinetics: While Iadademstat is orally active, further modifications to the pyrrolidine (B122466) ring or the benzyl (B1604629) moiety could fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved dosing regimens or a better therapeutic window.

Selectivity Profiling: The fluorine atom on the benzyl group of the parent compound significantly influences its electronic properties and interactions with biological targets. medchemexpress.com Systematic modification of this part of the scaffold could lead to analogues with different selectivity profiles against various histone demethylases or other related enzymes, potentially reducing off-target effects or opening new therapeutic applications.

A summary of Iadademstat's activity in preclinical models is presented below, showcasing the potency that serves as a benchmark for future analogues.

| Model System | Cell Line(s) | Key Findings | Reference |

| Non-Small Cell Lung Cancer | H1299, A549 | Inhibited proliferation, arrested cell cycle at G1, induced apoptosis, and decreased glycolysis. | medchemexpress.com |

| Glioblastoma | Xenograft Mouse Model | Exhibited antitumor activity, inhibited tumor growth, and increased survival rate. | medchemexpress.com |

| Breast Cancer | MDA-MB-436 | Blocked cancer stem cell-driven mammosphere formation. | nih.gov |

| Acute Myeloid Leukemia | Patient-Derived Cells | Induced blast differentiation and showed signs of anti-leukemic activity. | nih.gov |

Integration with Advanced Chemical Biology Techniques (e.g., PROTACs)

The development of Proteolysis-Targeting Chimeras (PROTACs) represents a cutting-edge approach to drug discovery. Instead of merely inhibiting a target protein, PROTACs eliminate it by hijacking the cell's natural protein disposal system.

The Iadademstat scaffold is an ideal candidate for conversion into a PROTAC. As a potent binder to LSD1, the core molecule can serve as the "warhead." Future research would involve attaching this warhead via a chemical linker to a ligand that binds an E3 ubiquitin ligase. The resulting PROTAC would bring the E3 ligase into close proximity with LSD1, leading to the ubiquitination and subsequent degradation of LSD1. This approach could offer a more profound and durable biological effect than simple inhibition and may overcome resistance mechanisms associated with inhibitor-based therapies.

Potential for Radioligand Development for Imaging Biological Targets

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. The development of a selective radioligand for LSD1 would be invaluable for understanding its role in disease and for patient stratification in clinical trials.

Given its high potency and selectivity for LSD1, the Iadademstat scaffold is an excellent starting point for creating such a PET tracer. This would involve synthesizing an analogue that incorporates a positron-emitting radionuclide (e.g., Fluorine-18 or Carbon-11). A successful LSD1-targeted radioligand would enable researchers and clinicians to:

Visualize and quantify LSD1 expression in tumors non-invasively.

Select patients for LSD1-targeted therapies based on target expression.

Monitor the therapeutic response to drugs like Iadademstat by observing changes in target occupancy.

Collaborative Research Avenues in Academic and Industrial Settings

The journey of Iadademstat from a laboratory concept to a clinical drug candidate highlights the power of collaboration. The initial discovery and development were conducted by the biopharmaceutical company Oryzon Genomics. nih.gov Subsequent clinical trials and mechanistic studies have involved numerous academic medical centers and research institutions. gencat.catnih.gov

Future progress will continue to depend on such partnerships.

Industry-Academia: Pharmaceutical companies can provide the drug development expertise and resources, while academic labs can perform deep mechanistic studies, explore novel biomarkers, and identify new disease indications. gencat.catnih.gov